molecular formula C12H2Cl6O B1329252 1,2,3,4,6,7-Hexachlorodibenzofuran CAS No. 79060-60-9

1,2,3,4,6,7-Hexachlorodibenzofuran

Cat. No. B1329252
CAS RN: 79060-60-9
M. Wt: 374.9 g/mol
InChI Key: SNWFMKXFMVHBKD-UHFFFAOYSA-N
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Description

1,2,3,4,6,7-Hexachlorodibenzofuran is a type of dioxin-like polychlorinated dibenzofuran (PCDF) . It is known to induce the expression of genes encoding the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1B1 . It also activates the aryl hydrocarbon receptor repressor (AhRR) in primary human peripheral blood lymphocytes . This compound has been found in human breastmilk, freshwater fish, and in the air near municipal waste incinerators .


Molecular Structure Analysis

The molecular formula of 1,2,3,4,6,7-Hexachlorodibenzofuran is C12H2Cl6O . Its molecular weight is 374.862 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Toxicological Assessments and Induction of Hepatic Enzymes

Toxicological assessments of polychlorinated dibenzofurans (PCDFs), including 1,2,3,4,6,7-hexachlorodibenzofuran (HCDF), have been conducted to understand their effects on hepatic enzymes and acute toxicity. Studies have shown that PCDF congeners with specific chlorine substitutions induce aryl hydrocarbon hydroxylase (AHH) and DT-diaphorase activities in the liver, correlating with their acute toxicity. The induction patterns and toxic potencies of these congeners are determined by their structural characteristics, particularly the presence of chlorine atoms at specific positions in the molecule (Yoshihara et al., 1981).

Aryl Hydrocarbon Hydroxylase Activity and Toxicity in Human Cells

Research on human lymphoblastoid cells and mice has shown that PCDF isomers, including 1,2,3,4,6,7-HCDF, significantly induce AHH activity. This induction is correlated with the relative toxic potency of these compounds. The findings suggest that the toxicity of certain PCDF congeners in human tissues may be comparable to that of highly toxic compounds like TCDD, indicating a potential human health risk (Nagayama et al., 1985).

Dechlorination and Detoxification Studies

Studies involving mixed cultures containing specific bacterial strains have been conducted to assess the dechlorination and detoxification of hexachlorodibenzofuran. These studies are crucial for understanding the environmental degradation and potential remediation strategies for these persistent toxic compounds. The results indicate that specific bacterial strains can dechlorinate HCDF congeners without forming highly toxic by-products, representing a form of detoxification (Liu & Fennell, 2008).

Teratogenic and Carcinogenic Potential

Research on the teratogenic effects of PCDFs, including 1,2,3,4,6,7-HCDF, has revealed that these compounds can cause significant developmental anomalies in animal models. Studies have assessed the teratogenicity of these compounds both individually and in combination, demonstrating their potential to induce severe developmental defects such as cleft palate and hydronephrosis. Additionally, research has indicated the carcinogenic potential of HCDF, with observed tumor formation in animal models exposed to the compound (Birnbaum et al., 1987; Nishizumi, 1989; Nishizumi, 1991).

Safety And Hazards

1,2,3,4,6,7-Hexachlorodibenzofuran is a toxic compound . It has been found in human breastmilk, freshwater fish, and in the air near municipal waste incinerators . High exposures have occurred in relation to incidents involving contamination of rice oil and in accidents involving electrical equipment containing PCBs .

properties

IUPAC Name

1,2,3,4,6,7-hexachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl6O/c13-4-2-1-3-5-7(15)8(16)9(17)10(18)12(5)19-11(3)6(4)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWFMKXFMVHBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075270
Record name Dibenzofuran, 1,2,3,4,6,7-hexachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,6,7-Hexachlorodibenzofuran

CAS RN

79060-60-9
Record name 1,2,3,4,6,7-Hexachlorodibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79060-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4,6,7-Hexachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079060609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran, 1,2,3,4,6,7-hexachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,6,7-HEXACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F3H5V53N1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Nagayama, C Kiyohara, Y Masuda, M Kuratsune - Archives of toxicology, 1985 - Springer
Aryl hydrocarbon hydroxylase(AHH)-inducing potency of toxic polychlorinated aromatic hydrocarbons such as polychlorinated dibenzofuran (PCDF) isomers, 3,4,5,3′,4′,5′-…
Number of citations: 23 link.springer.com
J Nagayama, C Kiyohara, Y Masuda… - Environmental Health …, 1985 - ehp.niehs.nih.gov
Aryl hydrocarbon hydroxylase (AHH)-inducing potency of eight polychlorinated dibenzofuran (PCDF) isomers, 3,4,5,3',4',5'-hexachlorobiphenyl (HCB) and 2,3,7,8-tetrachlorodibenzo-p-…
Number of citations: 20 ehp.niehs.nih.gov
J Nagayama, H Kuroki, Y Masuda, S Handa… - Archives of …, 1985 - Springer
Hepatic aryl hydrocarbon hydroxylase (AHH)-inducing potency of toxic polychlorinated aromatic hydrocarbons such as polychlorinated dibenzofurans (PCDFs), 3,4,5,3′,4′,5′-…
Number of citations: 8 link.springer.com
J Devillers - 1998 - books.google.com
As the 21st century approaches, there is little doubt that the tools and resources are available to unlock all the secrets of Quantitative Structure-Activity Relationships (QSAR) in order to …
Number of citations: 55 books.google.com
B Aflatoxin - Alcohol
Number of citations: 0

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